
ROC-325
説明
Background of Autophagy and Lysosomal Function in Biological Systems
Autophagy is a conserved cellular catabolic process involving the degradation and recycling of long-lived proteins, damaged organelles, and other cytoplasmic components through the lysosomal pathway. frontiersin.orgnih.govnih.govijbs.comnih.govnih.gov This process is essential for cellular quality control, adaptation to stress conditions like nutrient deprivation, and maintaining cellular homeostasis. nih.govnih.govijbs.comnih.govnih.govmdpi.com Macroautophagy, the most studied form, involves the formation of a double-membraned vesicle called an autophagosome, which engulfs cytoplasmic material. nih.govijbs.comfrontiersin.org The autophagosome then fuses with a lysosome, forming an autolysosome, where the sequestered contents are degraded by lysosomal hydrolases. nih.govijbs.comnih.govfrontiersin.orgelifesciences.org Lysosomes are membrane-bound organelles containing a variety of acidic hydrolases that function optimally at a low pH, typically maintained by a vacuolar-type H+-ATPase (V-ATPase). frontiersin.orgmdpi.comdovepress.commdpi.comscione.com The proper functioning of the autophagy-lysosomal pathway is vital for cellular health, and its dysfunction is implicated in numerous pathological conditions. nih.govnih.govnih.govnih.govmdpi.com
Rationale for Developing Novel Autophagy Inhibitors in Research
Autophagy exhibits a complex, often context-dependent, role in disease. In cancer, for instance, autophagy can act as a survival mechanism for malignant cells under stress conditions, contributing to therapeutic resistance. frontiersin.orgfrontiersin.orgmdpi.comdovepress.com This dual role has made targeting autophagy an attractive strategy in research to potentially enhance the efficacy of existing therapies or to understand disease mechanisms. frontiersin.orgnih.govfrontiersin.orgmdpi.comdovepress.comresearchgate.net Early autophagy inhibitors, such as chloroquine (CQ) and hydroxychloroquine (HCQ), primarily function by inhibiting lysosomal acidification, thereby blocking the degradation step of autophagy. frontiersin.orgmdpi.comdovepress.commdpi.comscione.com While these compounds have been used in preclinical and clinical studies, limitations such as potential off-target effects, toxicity concerns at higher doses, and the inability to achieve complete autophagy inhibition in certain settings have highlighted the need for the development of more potent and specific research tools. frontiersin.orgdovepress.commdpi.comresearchgate.netresearchgate.nettandfonline.comashpublications.orgbiorxiv.org Novel inhibitors are sought to provide researchers with better control over autophagic flux for more precise investigations into its biological roles and therapeutic potential. mdpi.comresearchgate.netresearchgate.nettandfonline.comashpublications.org
Genesis of this compound as a Research Compound
This compound was developed through targeted medicinal chemistry approaches with the specific aim of creating a novel and more effective inhibitor of autophagic degradation for research purposes. mdpi.commdpi.comscione.comresearchgate.nettandfonline.comashpublications.orgbiorxiv.orgaacrjournals.org The compound is described as a dimeric molecule that incorporates structural motifs derived from both hydroxychloroquine (HCQ) and lucanthone, an antischistosomal drug. mdpi.comscione.comresearchgate.nettandfonline.comashpublications.orgaacrjournals.org This design was intended to yield a compound with improved potency and pharmacological properties compared to earlier generation autophagy inhibitors like HCQ. mdpi.comresearchgate.nettandfonline.comashpublications.org this compound is noted to be a water-soluble compound. researchgate.nettandfonline.com Its development represents an effort in academic research to create refined chemical probes for studying the autophagy-lysosomal pathway and its involvement in various biological and pathological processes. mdpi.comresearchgate.nettandfonline.comaacrjournals.org
Detailed Research Findings
Academic research investigating this compound has focused on its mechanism of action and its effects in various biological contexts, particularly in cellular and preclinical models. Studies have shown that this compound functions as a potent inhibitor of autophagic flux by targeting the late stages of autophagy, specifically by accumulating in and deacidifying lysosomes. mdpi.commdpi.comscione.comtandfonline.comashpublications.orgaacrjournals.orgmedchemexpress.com This lysosomal deacidification impairs the activity of lysosomal hydrolases, preventing the degradation of autophagosomal cargo. mdpi.comashpublications.orgaacrjournals.orgmedchemexpress.com Consequently, treatment with this compound leads to the accumulation of autophagosomes containing undegraded material and the stabilization or increase in levels of proteins like p62 (also known as SQSTM1), which are typically degraded by autophagy. mdpi.commdpi.comscione.comresearchgate.netashpublications.orgaacrjournals.orgmedchemexpress.com
Comparative studies have demonstrated that this compound exhibits superior in vitro anticancer effects compared to hydroxychloroquine (HCQ) across a range of cancer cell lines with diverse genetic backgrounds. mdpi.comscione.comresearchgate.nettandfonline.comashpublications.orgaacrjournals.orgmedchemexpress.com Based on IC50 analyses, this compound has been shown to be approximately 10-fold more potent than HCQ in inhibiting cell viability in various cancer cell lines. mdpi.comscione.comresearchgate.nettandfonline.comashpublications.org Research in renal cell carcinoma (RCC) models, for example, has shown that this compound treatment induces hallmark characteristics of autophagy inhibition and antagonizes RCC growth and survival in an ATG5/7-dependent manner, indicating that its effects are mediated through the inhibition of autophagy. tandfonline.comashpublications.orgaacrjournals.org Furthermore, studies have reported that this compound can induce apoptosis in cancer cells. tandfonline.comashpublications.orgaacrjournals.orgmedchemexpress.com
Preclinical in vivo studies using mouse xenograft models of cancers such as RCC and acute myeloid leukemia (AML) have indicated that oral administration of this compound inhibits tumor progression and is significantly more effective than HCQ. mdpi.commdpi.comtandfonline.comashpublications.orgaacrjournals.org Analysis of tumor samples from treated mice has corroborated the in vitro findings, showing evidence of in vivo autophagy inhibition (e.g., increased LC3B and p62 levels) and a decrease in tumor cell proliferation alongside an increase in apoptosis. mdpi.commdpi.comtandfonline.comashpublications.orgaacrjournals.org
Beyond cancer research, one study also indicated that this compound could decrease the cytopathic effect of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) in infected Vero E6 cells, suggesting potential broader applications for investigating autophagy's role in viral infections. biorxiv.orgcaymanchem.com
The research findings highlight this compound as a valuable chemical tool for academic investigations into the autophagy-lysosomal pathway, offering enhanced potency compared to some earlier inhibitors and demonstrating efficacy in preclinical models where autophagy plays a significant role.
In vitro Inhibition of Cell Viability by this compound in Various Cancer Cell Lines (Representative Data)
Cell Line | Cancer Type | This compound IC50 (µM) |
A498 | Renal Cell Carcinoma | 4.9 |
A549 | Lung Cancer | 11 |
CFPAC-1 | Pancreatic Cancer | 4.6 |
COLO-205 | Colon Cancer | 5.4 |
DLD-1 | Colon Cancer | 7.4 |
IGROV-1 | Ovarian Cancer | 11 |
MCF-7 | Breast Cancer | 8.2 |
MiaPaCa-2 | Pancreatic Cancer | 5.8 |
NCI-H69 | Small Cell Lung Cancer | 5.0 |
PC-3 | Prostate Cancer | 11 |
RL | Lymphoma | 8.4 |
UACC-62 | Melanoma | 6.0 |
Note: This table presents representative IC50 values compiled from research findings. medchemexpress.com Actual values may vary depending on specific experimental conditions.
特性
IUPAC Name |
1-[2-[2-[(7-chloroquinolin-4-yl)amino]ethyl-methylamino]ethylamino]-4-methylthioxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN4OS/c1-18-7-10-23(26-27(34)21-5-3-4-6-25(21)35-28(18)26)32-14-16-33(2)15-13-31-22-11-12-30-24-17-19(29)8-9-20(22)24/h3-12,17,32H,13-16H2,1-2H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUYKEGAEIYPKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)NCCN(C)CCNC3=C4C=CC(=CC4=NC=C3)Cl)C(=O)C5=CC=CC=C5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Medicinal Chemistry and Compound Design of Roc-325
Structural Basis and Derivation from Parent Compounds (Hydroxychloroquine and Lucanthone)
ROC-325 incorporates structural motifs from both hydroxychloroquine and lucanthone. tandfonline.comd-nb.info Hydroxychloroquine (HCQ), a 4-aminoquinoline derivative, is a well-established antimalarial and immunomodulatory drug known to inhibit autophagy by disrupting lysosomal function, although its precise mechanism is not fully understood. mims.comauctoresonline.orgsemanticscholar.orgmdpi.com Lucanthone, a thioxanthen-9-one compound, was historically used to treat schistosomiasis and is known to intercalate DNA and inhibit topoisomerases. nih.govwikipedia.orgiiab.mewikipedia.org It has also been shown to cause lysosomal autophagy disruption. d-nb.infonih.gov
The development of this compound aimed to create a new agent with improved autophagic inhibition and single-agent anticancer activity compared to HCQ. aacrjournals.orgtandfonline.com this compound is described as a dimeric compound containing modified core elements of HCQ and lucanthone scaffolds. semanticscholar.orgresearchgate.net This strategic combination of structural features from two distinct classes of compounds known to influence lysosomal activity and autophagy formed the basis for the design of this compound. aacrjournals.orgtandfonline.comd-nb.info The chemical structure of this compound is represented by the formula C28H27ClN4OS. labsolu.cacaymanchem.combiosynth.com
Design Principles of Dimeric Small Molecules for Enhanced Lysosomal Inhibition
The design of this compound as a dimeric small molecule is based on the principle of polyvalency. aacrjournals.orgresearchgate.netashpublications.org Polyvalent molecules have the potential to exhibit significantly enhanced potency against their targets compared to their monomeric counterparts. aacrjournals.orgresearchgate.net This approach was previously explored with Lys05, a dimeric form of chloroquine, which demonstrated superior autophagic inhibition and anticancer activity compared to chloroquine. aacrjournals.orgmdpi.com
By creating a dimeric compound incorporating structural elements of both HCQ and lucanthone, the designers aimed to leverage the benefits of polyvalency to achieve greater lysosomal inhibition and, consequently, more potent autophagy disruption. aacrjournals.orgtandfonline.comahajournals.orgd-nb.info This design strategy resulted in a water-soluble compound that has shown superior lysosomal autophagic inhibition compared to HCQ. semanticscholar.orgresearchgate.net
Research into Synthetic Methodologies for this compound and Analogs
Research into this compound includes the investigation of synthetic methodologies for its production and the synthesis of related analogs. The synthesis of this compound and other compounds in the ROC series has been described in research materials. aacrjournals.org A patent document outlines a scheme showing steps involved in the synthesis of this compound, including conditions utilizing K3PO4, BINAP, and Pd(OAc)2 in dioxane. google.com This indicates that palladium-catalyzed coupling reactions are likely involved in the synthesis of this complex dimeric structure. The confirmation of the structure of this compound has been reported through techniques such as NMR and MS analyses. researchgate.netashpublications.org
Structure-Activity Relationship (SAR) Investigations of Autophagy Inhibition
Structure-Activity Relationship (SAR) investigations played a crucial role in the development and optimization of this compound as an autophagy inhibitor. While comprehensive SAR analyses on chloroquine/hydroxychloroquine had been limited, the development of this compound involved a deliberate medicinal chemistry approach to generate a series of new compounds with modified core elements of HCQ and lucanthone. aacrjournals.orggoogle.com
Initial screening assays were conducted to evaluate the ability of these new agents to reduce malignant cell viability and increase the expression of p62, a protein degraded by autophagy. aacrjournals.orggoogle.com Based on these initial screens, this compound was identified as a lead compound. aacrjournals.orgashpublications.orggoogle.com
Direct comparisons of the in vitro activity of this compound and HCQ demonstrated that this compound was significantly more potent at inhibiting autophagy and reducing the viability of various cancer cell lines. aacrjournals.orgtandfonline.comresearchgate.netashpublications.org For instance, this compound exhibited approximately 10-fold greater anticancer activity and autophagic inhibition than HCQ in preclinical studies across a broad range of tumor types. tandfonline.comahajournals.orgd-nb.infonih.gov
Studies in renal cell carcinoma (RCC) cells showed that this compound treatment induced hallmark characteristics of autophagy inhibition, including accumulation of autophagosomes, lysosomal deacidification, p62 stabilization, and disruption of autophagic flux. aacrjournals.orgresearchgate.netashpublications.orgarizona.edu Genetic impairment of essential autophagy genes like ATG5 and ATG7 significantly blunted the anticancer effects of this compound, highlighting that autophagy inhibition is a critical component of its mechanism of action. aacrjournals.orgarizona.edu
In vitro studies across multiple cancer cell lines demonstrated varying IC50 values for this compound, indicating its activity across diverse genetic backgrounds. aacrjournals.orgmedchemexpress.com The observed superior efficacy of this compound over HCQ in inducing autophagy inhibition and subsequent cellular effects underscores the success of the dimeric design strategy and the specific structural modifications incorporated from the parent compounds. aacrjournals.orgtandfonline.comd-nb.infonih.gov
In vitro Activity of this compound in Various Cancer Cell Lines medchemexpress.com
Cell Line | IC50 (µM) |
A498 | 4.9 |
A549 | 11 |
CFPAC-1 | 4.6 |
COLO-205 | 5.4 |
DLD-1 | 7.4 |
IGROV-1 | 11 |
MCF-7 | 8.2 |
MiaPaCa-2 | 5.8 |
NCI-H69 | 5.0 |
PC-3 | 11 |
RL | 8.4 |
UACC-62 | 6.0 |
This data illustrates the range of potency observed for this compound across different cancer cell types in vitro.
Molecular and Cellular Mechanisms of Autophagy Inhibition by Roc-325
Lysosomal Deacidification and pH Homeostasis Disruption
A key mechanism by which ROC-325 inhibits autophagy is by disrupting lysosomal pH homeostasis, leading to lysosomal deacidification. Lysosomes require an acidic environment (pH 4.5-5.5) for the optimal activity of their hydrolytic enzymes, such as cathepsin D, which are responsible for degrading the contents delivered by autophagosomes. mdpi.com Treatment with this compound results in a significant loss of acridine orange fluorescence, a marker used to assess lysosomal acidity, consistent with lysosomal deacidification. google.comnih.govglpbio.com This disruption of the acidic environment impairs the function of lysosomal hydrolases, thereby hindering the degradation of autophagosomal cargo. mdpi.com Studies in renal cell carcinoma (RCC) cells and pulmonary arterial endothelial cells (PAECs) have demonstrated that this compound treatment leads to lysosomal deacidification. nih.govaacrjournals.orgresearchgate.netresearchgate.net
Accumulation of Autophagosomes and Undegraded Cargo
A direct consequence of this compound's effects on lysosomal deacidification and impaired autophagosome-lysosome fusion is the significant accumulation of autophagosomes within the cytoplasm. aacrjournals.orgresearchgate.netresearchgate.netresearchgate.netmedchemexpress.comashpublications.orgahajournals.orgselleckchem.comtandfonline.comfrontiersin.orgresearchgate.net These accumulated autophagosomes are often observed to contain undegraded cellular material, confirming the blockage of the degradation process. aacrjournals.orgresearchgate.netresearchgate.netashpublications.orgselleckchem.comresearchgate.net Transmission electron microscopy analyses have visually demonstrated this accumulation of double-membraned vesicles containing undegraded cargo in cells treated with this compound. nih.govresearchgate.netresearchgate.netashpublications.org This build-up of autophagosomes is a hallmark feature of autophagy inhibition at a late stage. nih.govashpublications.orgselleckchem.com
Modulation of Autophagy-Related Proteins (LC3B, p62, Cathepsin D)
This compound treatment leads to characteristic changes in the levels of key autophagy-related proteins, including LC3B, p62, and Cathepsin D.
LC3B (Microtubule-associated proteins 1A/1B light chain 3B): LC3B is a widely used marker for autophagosomes. Upon induction of autophagy, the cytosolic form of LC3B (LC3B-I) is lipidated and converted to LC3B-II, which is recruited to the autophagosome membrane. An increase in LC3B-II levels and the formation of LC3B punctae (aggregates representing autophagosomes) are indicative of increased autophagosome formation or impaired autophagosome clearance. This compound treatment has been shown to induce the formation of LC3B punctae and a robust increase in LC3B-II levels in various cell lines, including RCC and AML cells. nih.govglpbio.comaacrjournals.orgresearchgate.netresearchgate.netnih.govresearchgate.netmedchemexpress.comashpublications.orgahajournals.orgselleckchem.comtandfonline.comfrontiersin.orgahajournals.org This increase in LC3B levels, particularly LC3B-II, is consistent with a block in autophagic flux. nih.gov
p62 (SQSTM1/sequestosome 1): p62 is a selective autophagy receptor that binds to ubiquitinated proteins and LC3, facilitating the delivery of cargo to the autophagosome. p62 itself is degraded during the autophagic process. Therefore, an accumulation of p62 indicates impaired autophagic degradation. Studies consistently show that this compound treatment leads to a dose-dependent increase in p62 levels, correlating with the increase in LC3B. nih.govglpbio.comaacrjournals.orgresearchgate.netresearchgate.netnih.govresearchgate.netmedchemexpress.comashpublications.orgahajournals.orgselleckchem.comtandfonline.comfrontiersin.orgahajournals.org This stabilization and accumulation of p62 further confirm the disruption of autophagic flux at a late stage. nih.govaacrjournals.org
Cathepsin D (CTSD): Cathepsin D is a lysosomal aspartic protease crucial for the degradation of proteins within lysosomes. While this compound disrupts lysosomal function, it has been observed to trigger a significant increase in cathepsin D levels. nih.govglpbio.commedchemexpress.comashpublications.orgselleckchem.com This increase in cathepsin D expression, despite the deacidification of lysosomes which would impair its activity, is a notable finding and suggests complex cellular responses to this compound treatment. The increase in cathepsin D levels correlates with the increase in LC3B and p62. nih.govmedchemexpress.com
Table 1: Effects of this compound on Autophagy-Related Proteins
Protein | Effect of this compound Treatment | Observation Method | References |
LC3B-II | Increased levels, punctae formation | Immunoblotting, Immunofluorescence | nih.govglpbio.comaacrjournals.orgresearchgate.netresearchgate.netnih.govresearchgate.netmedchemexpress.comashpublications.orgahajournals.orgselleckchem.comtandfonline.comfrontiersin.orgahajournals.org |
p62 | Increased levels | Immunoblotting, Immunofluorescence | nih.govglpbio.comaacrjournals.orgresearchgate.netresearchgate.netnih.govresearchgate.netmedchemexpress.comashpublications.orgahajournals.orgselleckchem.comtandfonline.comfrontiersin.orgahajournals.org |
Cathepsin D | Increased levels | Immunoblotting | nih.govglpbio.commedchemexpress.comashpublications.orgselleckchem.com |
Disruption of Autophagic Flux
Autophagic flux refers to the complete process of autophagy, from the formation of autophagosomes to the degradation of their contents within lysosomes. This compound is characterized as a potent inhibitor that disrupts autophagic flux. glpbio.comaacrjournals.orgresearchgate.netmedchemexpress.comahajournals.orgselleckchem.comtandfonline.comfrontiersin.orgcaymanchem.combiomol.comarizona.edu This disruption is evidenced by the accumulation of autophagosomes and the failure to degrade autophagosomal cargo, as reflected in the increased levels of LC3B-II and p62. nih.govglpbio.comaacrjournals.orgresearchgate.netresearchgate.netnih.govresearchgate.netmedchemexpress.comahajournals.orgselleckchem.comtandfonline.comfrontiersin.orgahajournals.org Bafilomycin A1 clamp experiments, a method used to assess autophagic flux, have shown that this compound potently inhibits this process. nih.govresearchgate.netashpublications.org No significant differences in LC3B or p62 levels were detected when this compound was combined with bafilomycin A1, further indicating that this compound effectively blocks autophagic flux. nih.gov
Effects on Lysosomal Membrane Permeability
In addition to lysosomal deacidification, this compound treatment can also lead to an increase in lysosomal membrane permeability (LMP). google.comnih.govresearchgate.netresearchgate.netashpublications.orgselleckchem.com Increased LMP can result in the leakage of lysosomal contents, including hydrolytic enzymes, into the cytoplasm, potentially triggering cell death pathways. The loss of acridine orange fluorescence upon this compound treatment is consistent with both lysosomal deacidification and an increase in LMP. google.comnih.govglpbio.com Transmission electron microscopy analyses have also provided visual evidence supporting increased lysosomal membrane permeability following this compound exposure. researchgate.netashpublications.org
Table 2: Summary of Cellular Effects of this compound
Cellular and Biochemical Effects of Roc-325 in in Vitro Systems
Modulation of Cell Viability and Apoptosis Induction Mechanisms
ROC-325 has been shown to inhibit cell viability and induce apoptosis in a variety of cancer cell lines. This effect has been observed in renal cell carcinoma (RCC) cells, acute myeloid leukemia (AML) cell lines, and other cancer types including HepG2, HCT116, A549, MDA-MB-231, PC3, and U87 cells. medchemexpress.comahajournals.orgnih.govmedkoo.comashpublications.orgselleckchem.comaacrjournals.orgresearchgate.net The induction of apoptosis by this compound appears to involve several mechanisms. Studies indicate a caspase-dependent pathway is activated by this compound treatment. medchemexpress.comnih.gov The mitochondrial pathway also plays a role in this compound-induced apoptosis. researchgate.net Furthermore, this compound influences the regulation of Bcl-2 family proteins, which are key regulators of apoptosis. nih.gov Treatment with this compound leads to hallmark features of autophagy inhibition, such as the accumulation of autophagosomes with undegraded cargo and lysosomal deacidification, which are linked to its apoptosis-inducing effects. nih.govashpublications.orgaacrjournals.org Increases in LC3B and p62 levels, markers associated with impaired autophagic flux, have also been observed following this compound treatment. nih.govashpublications.orgaacrjournals.org
Impact on Cell Proliferation in Diverse Cell Lines
This compound demonstrates the ability to inhibit cell proliferation in a range of cell lines, particularly cancer cells. Studies have reported its antiproliferative effects in various cancer cell lines including HepG2, HCT116, A549, MDA-MB-231, PC3, and U87 cells. medchemexpress.com this compound has also shown superior in vitro anticancer effects compared to hydroxychloroquine in 12 different cancer cell lines with diverse genetic backgrounds. nih.govmedkoo.comaacrjournals.org In AML cell lines, this compound diminished cell viability with IC50 values ranging from 0.7 to 2.2 μM and antagonized clonogenic survival. ashpublications.orgselleckchem.com The half-maximal inhibitory concentrations (IC50) for proliferation inhibition in several cancer cell lines have been determined:
Cell Line | Proliferation Inhibition IC50 (μM) | Source |
HepG2 | 1.25 | medchemexpress.com |
HCT116 | 1.5 | medchemexpress.com |
A549 | 1.75 | medchemexpress.com |
MDA-MB-231 | 2.5 | medchemexpress.com |
PC3 | 3.5 | medchemexpress.com |
U87 | 4.5 | medchemexpress.com |
AML cell lines | 0.7-2.2 | ashpublications.orgselleckchem.com |
A498 | 4.9 | medchemexpress.com |
CFPAC-1 | 4.6 | medchemexpress.com |
COLO-205 | 5.4 | medchemexpress.com |
DLD-1 | 7.4 | medchemexpress.com |
IGROV-1 | 11 | medchemexpress.com |
MCF-7 | 8.2 | medchemexpress.com |
MiaPaCa-2 | 5.8 | medchemexpress.com |
NCI-H69 | 5.0 | medchemexpress.com |
RL | 11 | medchemexpress.com |
UACC-62 | 6.0 | medchemexpress.com |
This compound also inhibits proliferation of pulmonary arterial smooth muscle cells (PASMCs). ahajournals.orgresearchgate.netahajournals.org
Influence on Hypoxia-Inducible Factor (HIF) Stability and Related Pathways
This compound has been shown to influence the stability of Hypoxia-Inducible Factor (HIF), particularly HIF-1α and HIF-2α. In human pulmonary artery endothelial cells (PAECs) and rat pulmonary microvascular endothelial cells (PMVECs) under hypoxia, this compound treatment decreased HIF-1α and HIF-2α stabilization. ahajournals.orgnih.gov Mechanistically, in PASMCs and PAECs, this compound reduces hypoxia-induced HIF accumulation. ahajournals.orgresearchgate.net These findings suggest that this compound can modulate cellular responses to hypoxia by affecting HIF levels.
Activation of Endothelial Nitric Oxide Synthase (eNOS)-Nitric Oxide (NO) Signaling
Studies have demonstrated that this compound activates the endothelial Nitric Oxide Synthase (eNOS)-Nitric Oxide (NO) signaling pathway. This effect has been observed in endothelial cells, including human PAECs and rat PMVECs. ahajournals.orgresearchgate.netahajournals.orgahajournals.orgnih.gov this compound treatment enhances endothelial cell nitric oxide production, which is mediated through the phosphorylation of eNOS at Ser1177 and dephosphorylation at Thr495. ahajournals.orgnih.gov The activation of this pathway by this compound contributes to its cellular effects.
Effects on Mitochondrial Quality Control and Mitophagy
This compound has been reported to impact mitochondrial quality control, particularly by promoting mitophagy. Mitophagy is a cellular process responsible for the selective degradation of damaged or surplus mitochondria. nih.govfrontiersin.orgresearchgate.net this compound has been shown to enhance mitochondrial quality control via mitophagy. selleckchem.com In renal proximal tubule cells (RPTC), this compound treatment led to the accumulation of P62 and LC3B, markers indicative of mitophagy inhibition at a later stage, preventing the fusion of autophagosomes and lysosomes and thus decreasing the degradation of mitochondrial mass. nih.govresearchgate.net This suggests that while inhibiting autophagic flux generally, this compound's effect on mitophagy specifically involves the accumulation of mitophagic vacuoles due to blocked degradation. nih.govresearchgate.net this compound promotes mitophagy in cardiomyocytes. nih.gov
Antiviral Activity and Mechanisms in Specific Cell Lines (e.g., SARS-CoV-2 in Vero E6 cells)
This compound has demonstrated antiviral activity in specific in vitro models, notably against SARS-CoV-2 in Vero E6 cells. ijbs.comacs.orgresearchgate.netmdpi.comnih.govresearchgate.net this compound is capable of blocking the cytopathic effect of SARS-CoV-2 in Vero E6 cells. ijbs.comacs.orgmdpi.comresearchgate.net Its antiviral efficacy was found to be comparable to that of remdesivir in blocking the cytopathic effect. ijbs.comacs.org this compound was reported to have a half-maximal effective concentration (EC50) of 3.28 μM against SARS-CoV-2 in Vero E6 cells. acs.orgnih.govresearchgate.net The mechanism underlying its antiviral activity is thought to involve increasing lysosomal pH, blocking lysosome functioning and autophagy, and preventing viral particle entry, thereby reducing viral replication ability. ijbs.comacs.org
Investigations of Roc-325 in Preclinical in Vivo Models Mechanistic Studies
Renal Cell Carcinoma Models: Mechanistic Insights into Autophagy Inhibition and Cellular Processes
Preclinical studies have investigated the effects of ROC-325 in renal cell carcinoma (RCC) models, providing insights into its mechanistic actions related to autophagy inhibition and its impact on cellular processes within the tumor microenvironment. scione.comresearchgate.netashpublications.orgdntb.gov.uamedchemexpress.comcaymanchem.comresearchgate.netresearchgate.netgoogle.commdpi.comtandfonline.com
Molecular Characterization of Autophagy Inhibition in Xenografts
In RCC xenograft models, this compound treatment has been shown to induce hallmark features of autophagy inhibition. researchgate.netdntb.gov.uamedchemexpress.comcaymanchem.comgoogle.comnih.govaacrjournals.org This includes the accumulation of autophagosomes containing undegraded cargo, lysosomal deacidification, and stabilization of p62. researchgate.netdntb.gov.uamedchemexpress.comaacrjournals.org Studies utilizing fluorescent confocal microscopy have quantified the impact of this compound on LC3B distribution, showing the formation of LC3B punctae and a significant increase in LC3B levels in RCC cells following treatment. google.comaacrjournals.org Immunoblotting analysis has further confirmed the increase in LC3B and p62 expression in RCC cells treated with this compound. google.com Bafilomycin A1 clamp experiments indicated that this compound effectively inhibited autophagic flux, as the addition of bafilomycin A1 did not significantly enhance the accumulation of LC3B or p62 when combined with this compound. google.comaacrjournals.org Elevated levels of cathepsin D (CTSD), a lysosomal protease, have also been triggered by this compound. ashpublications.orgmedchemexpress.com
Impact on Cellular Proliferation and Apoptosis Pathways in Tumor Microenvironment
This compound has been shown to impact cellular proliferation and induce apoptosis in RCC models. In vitro studies demonstrated that this compound significantly decreased cell viability in RCC cell lines at lower concentrations compared to HCQ. scione.commdpi.comscione.commedchemexpress.comcaymanchem.comgoogle.com The anticancer effects of this compound were found to be dependent on ATG5/7, indicating that its autophagy inhibitory properties are critical to its mechanism of action. dntb.gov.uanih.govfrontiersin.org Analysis of tumor specimens from mice treated with this compound demonstrated reduced tumor cell proliferation and increased apoptosis. google.comnih.gov Specifically, tumors treated with this compound showed elevated levels of cleaved caspase-3, a marker of apoptosis. mdpi.com
Assessment of Tumor Growth Modulation through Autophagy Disruption in Models
In vivo experiments using mice bearing 786-O RCC xenografts have demonstrated that oral administration of this compound is significantly more effective at inhibiting tumor progression compared to HCQ. mdpi.comdntb.gov.uamedchemexpress.comcaymanchem.comnih.govjcancer.org this compound yielded dose-dependent inhibition of tumor growth. nih.govjcancer.org This tumor growth modulation is attributed to the disruption of autophagic degradation by this compound, which antagonizes RCC growth and survival in an ATG5/7-dependent manner. dntb.gov.uanih.govfrontiersin.org
Acute Myeloid Leukemia Models: Research on Autophagy Inhibition and Leukemic Cell Behavior
Research has also explored the effects of this compound in acute myeloid leukemia (AML) models, focusing on its impact on autophagy and leukemic cell behavior. mdpi.comscione.comselleckchem.comfrontiersin.orgnih.gov
Analysis of Autophagic Markers and Flux in Leukemic Blasts
In AML cells, treatment with this compound triggers hallmark features of autophagy inhibition, including the accumulation of autophagosomes with undegraded cargo, increased lysosomal membrane permeability, deacidification of lysosomes, and elevated expression of LC3B, p62, and cathepsin D. ashpublications.orgselleckchem.comresearchgate.netresearchgate.net Transmission electron microscopy analyses have visualized the formation of autophagosomes in AML cells treated with this compound. ashpublications.orgresearchgate.netresearchgate.net Immunoblotting has been used to quantify the increase in LC3B and p62 levels in AML cell lines following this compound treatment. researchgate.net Bafilomycin A1 clamp experiments confirmed that this compound potently inhibited autophagic flux in AML cells. ashpublications.orgresearchgate.net Ex vivo measurements on isolated blasts from AML models treated with this compound showed decreased autophagy. nih.gov
Effects on Leukemic Cell Viability and Clonogenic Survival
In vitro studies using a panel of human AML cell lines demonstrated that this compound diminished AML cell viability and antagonized clonogenic survival. ashpublications.orgselleckchem.comresearchgate.netresearchgate.net The activity of this compound in primary blasts from patients with AML was not significantly affected by adverse cytogenetics or multi-drug resistance. ashpublications.orgresearchgate.net this compound induced apoptosis in AML cells in a therapeutically selective manner. ashpublications.orgselleckchem.comresearchgate.net Co-treatment with this compound and FLT3 inhibitors synergistically increased the potency of FLT3 inhibitors and decreased cell viability in FLT3-ITD-positive AML cells and patient-derived xenograft samples. nih.govmdpi.com
Synergy with Existing Agents: Mechanistic Underpinnings (e.g., azacitidine)
Preclinical studies in acute myeloid leukemia (AML) models have investigated the potential for synergy between this compound and existing therapeutic agents such as azacitidine. Research indicates that this compound augments the anti-leukemic activity of azacitidine. nih.gov This synergistic effect has been observed in disseminated human AML xenograft models in mice, where oral administration of this compound enhanced the efficacy of azacitidine. Mechanistic investigations suggest this synergy is linked to this compound's inhibition of autophagy. nih.gov Pharmacodynamic studies in these models demonstrated that treatment with this compound led to significant increases in the autophagic markers LC3B and p62 within tumor specimens, alongside an increase in apoptotic blasts. The accumulation of LC3B and p62 is a hallmark feature of autophagy inhibition, indicating that this compound disrupts autophagic flux. labsolu.caneobioscience.combiomol.comsemanticscholar.orgnih.gov This disruption of autophagy by this compound appears to enhance the cytotoxic effects of azacitidine, leading to increased apoptosis and augmented anti-leukemic activity. nih.gov
Pulmonary Hypertension Models: Mechanistic Studies on Pulmonary Vascular Remodeling and Vasoconstriction
This compound has been evaluated in experimental models of pulmonary hypertension (PH), including those induced by monocrotaline and Sugen5416/hypoxia. labsolu.caneobioscience.combiomol.comsemanticscholar.org These studies have demonstrated that treatment with this compound can prevent the development of key pathological features of PH, such as elevated pulmonary arterial pressure, right ventricular hypertrophy, fibrosis, dysfunction, and pulmonary vascular remodeling. labsolu.caneobioscience.combiomol.comsemanticscholar.org Furthermore, this compound has been shown to attenuate pulmonary vasoconstriction induced by stimuli such as high K+ or alveolar hypoxia in isolated pulmonary artery rings. labsolu.caneobioscience.combiomol.comsemanticscholar.org It also enhanced endothelial-dependent relaxation in these preparations. labsolu.caneobioscience.combiomol.comsemanticscholar.org These findings highlight the potential of this compound to ameliorate experimental PH by addressing both vascular remodeling and vasoconstriction.
Investigation of Vascular Remodeling and Vasoconstriction Mechanisms
Investigation into the mechanisms by which this compound affects pulmonary vascular remodeling and vasoconstriction in PH models has revealed several key pathways. Pulmonary vascular remodeling, a significant pathological hallmark of PH, involves aberrant vasoconstriction, cell proliferation, and resistance to apoptosis in the pulmonary vascular system. This compound treatment has been shown to prevent this remodeling in experimental models. labsolu.caneobioscience.combiomol.comsemanticscholar.org The compound's ability to attenuate pulmonary vasoconstriction induced by various stimuli further underscores its impact on vascular function. labsolu.caneobioscience.combiomol.comsemanticscholar.org These effects are mediated through the modulation of specific cellular and molecular targets within the pulmonary vasculature, as detailed in subsequent sections.
Role in Hypoxia-Induced HIF Regulation in Pulmonary Vascular Cells
Hypoxia-inducible factors (HIFs), particularly HIF-1α and HIF-2α, play a significant role in the pathogenesis of hypoxia-induced PH by regulating the transcription of genes involved in vascular cell metabolism, proliferation, and vascular tone. Studies evaluating this compound's effects on these pathways have shown that the compound decreases the stabilization and accumulation of both HIF-1α and HIF-2α proteins. labsolu.caneobioscience.combiomol.comsemanticscholar.org This effect has been observed in cultured human and rat pulmonary arterial smooth muscle cells (PASMCs) and pulmonary arterial endothelial cells (PAECs) exposed to hypoxic conditions. labsolu.caneobioscience.combiomol.comsemanticscholar.org Elevated levels of HIF-1α in PASMCs and HIF-2α in PAECs are known to contribute to the development of PH. neobioscience.com By downregulating HIF levels, this compound may prevent PH through the modulation of HIF-associated signaling pathways. neobioscience.combiomol.com
Modulation of Endothelial Nitric Oxide Synthase (eNOS) Activity and NO Production
Endothelial nitric oxide synthase (eNOS) and the nitric oxide (NO) it produces are crucial for maintaining pulmonary vascular tone and function. Reduced NO bioavailability contributes to increased pulmonary vascular resistance in PH. Preclinical studies with this compound have demonstrated that the compound enhances eNOS activity and increases endothelial cell NO production. labsolu.caneobioscience.combiomol.comsemanticscholar.org This effect was observed in the lung tissues of monocrotaline-PH rats and in cultured pulmonary arterial endothelial cells. labsolu.caneobioscience.combiomol.comsemanticscholar.org The modulation of NO production by this compound involves the phosphorylation of eNOS at the Ser1177 site and dephosphorylation at the Thr495 site. labsolu.caneobioscience.combiomol.comsemanticscholar.org By targeting the endothelial eNOS-NO pathway, this compound promotes the dilation of pulmonary vessels, contributing to its therapeutic effects in PH models. neobioscience.com
Pharmacokinetic and Pharmacodynamic Assessment in Research Models
Pharmacokinetic and pharmacodynamic assessments of this compound have been conducted in research models to understand its absorption and biological effects. This compound has been described as an orally available compound. nih.gov Pharmacodynamic studies in AML models have shown that this compound treatment leads to increased levels of autophagy markers LC3B and p62 and enhanced apoptosis in tumor cells. In PH models, pharmacodynamic effects include the inhibition of autophagy, downregulation of HIF levels, and increased NO production. labsolu.caneobioscience.combiomol.comsemanticscholar.org
Evaluation of Compound Bioavailability in Preclinical Species
Evaluation of this compound in preclinical species has indicated that the compound is orally bioavailable. nih.gov Studies in mouse models, for instance, have utilized oral administration of this compound, demonstrating its absorption and subsequent biological activity in these systems.
In Vivo Confirmation of Autophagy Inhibition Biomarkers
In vivo studies have consistently demonstrated that this compound treatment leads to the accumulation of key autophagy biomarkers, confirming its inhibitory effect on the autophagy pathway in living systems tandfonline.comaacrjournals.orgnih.gov. A primary method for confirming autophagy inhibition in vivo involves monitoring the levels of microtubule-associated protein 1A/1B-light chain 3B (LC3B) and sequestosome 1 (p62/SQSTM1) aacrjournals.orgnih.govresearchgate.net.
LC3B is a protein that is lipidated and recruited to the membrane of autophagosomes during autophagy initiation. An increase in the lipidated form (LC3B-II) or the formation of LC3B punctae (aggregates) is often used as a marker of increased autophagosome number. However, effective autophagic flux results in the degradation of LC3B-II within the lysosome. Therefore, an accumulation of LC3B-II or punctae in the presence of an autophagy inhibitor like this compound indicates a block in the later stages of autophagy, specifically the fusion of autophagosomes with lysosomes or the degradation within autolysosomes aacrjournals.orgnih.govresearchgate.net.
p62 is a ubiquitin-binding scaffold protein that is itself degraded by autophagy. Under normal conditions, p62 is continuously turned over via the autophagic pathway. Inhibition of autophagy leads to the accumulation of p62 as its degradation is blocked aacrjournals.orgnih.govresearchgate.net.
In preclinical models, including renal cell carcinoma (RCC) xenografts and acute myeloid leukemia (AML) models, this compound administration has been shown to increase the levels of both LC3B and p62 in tumor tissues and other relevant organs like bone marrow and spleen tandfonline.comaacrjournals.orgnih.gov. For instance, immunohistochemical and Western blot analyses of specimens from treated animals revealed elevated levels of these proteins compared to control groups, providing direct evidence of autophagy disruption in vivo aacrjournals.orgnih.govgoogle.com.
Furthermore, studies in models of pulmonary hypertension (PH) have also shown that this compound treatment inhibits autophagy in lung tissues, evidenced by increased LC3B and p62 expression ahajournals.orgresearchgate.net. This suggests that the autophagy inhibitory effect of this compound is not limited to cancer models but is a generalizable mechanistic effect observed in different disease contexts.
The in vivo confirmation of these biomarkers supports that this compound effectively targets and inhibits the autophagic degradation pathway in living organisms, which is considered a critical component of its mechanism of action tandfonline.com.
Data Table: In Vivo Autophagy Biomarker Changes with this compound Treatment
Biomarker | Effect of this compound Treatment In Vivo | Detection Method(s) | Relevant Model(s) | Source |
LC3B | Increased accumulation/expression | Immunohistochemistry, Western Blot, Punctae formation | RCC xenografts, AML models, PH lung tissue | aacrjournals.orgnih.govnih.govresearchgate.net |
p62 | Increased accumulation/stabilization | Immunohistochemistry, Western Blot | RCC xenografts, AML models, PH lung tissue | aacrjournals.orgnih.govnih.govresearchgate.net |
Correlation of Systemic Exposure with Cellular Mechanistic Effects
Understanding the relationship between the systemic exposure of this compound and its cellular mechanistic effects in vivo is crucial for establishing pharmacodynamic correlations. While detailed pharmacokinetic (PK) data and explicit correlations with specific cellular effect magnitudes (e.g., a precise percentage increase in LC3B levels at a given plasma concentration) are not extensively detailed in the provided snippets, the studies do indicate that oral administration of this compound results in systemic exposure that is sufficient to induce the observed mechanistic effects, particularly autophagy inhibition tandfonline.comselleckchem.comaacrjournals.org.
Preclinical studies have shown that oral administration of this compound to mice bearing xenografts leads to dose-dependent inhibition of tumor growth, which correlates with observed in vivo autophagy inhibition in tumor specimens tandfonline.comaacrjournals.orggoogle.com. This suggests that achieving a certain systemic exposure level is necessary to effectively disrupt autophagy within the target tissue.
Studies comparing this compound to hydroxychloroquine (HCQ) in vivo highlight the superior efficacy of this compound in inhibiting autophagy and its enhanced anticancer activity at potentially lower or comparable doses, suggesting that its pharmacokinetic properties and intrinsic potency contribute to its improved mechanistic effects in vivo tandfonline.comaacrjournals.org. The observation that oral delivery of this compound leads to significantly better in vivo autophagy disruption compared to HCQ administered via a different route (intraperitoneal) in some studies further underscores the importance of achieving adequate systemic and tissue exposure tandfonline.comgoogle.com.
Advanced Research Methodologies and Analytical Approaches for Roc-325 Studies
Morphological and Subcellular Imaging Techniques
Morphological and subcellular imaging techniques are crucial for visualizing the cellular impact of ROC-325, providing direct evidence of its effects on organelle structure and distribution.
Transmission Electron Microscopy for Autophagosome and Vacuole Visualization
Transmission Electron Microscopy (TEM) is a key technique used to visualize the ultrastructural changes induced by this compound, specifically focusing on the accumulation of autophagosomes and vacuoles. Studies utilizing TEM have demonstrated that treatment with this compound triggers the accumulation of autophagosomes containing undegraded cargo in various cell lines, including renal cell carcinoma (RCC) cells and acute myeloid leukemia (AML) cells. google.comnih.govashpublications.orgresearchgate.netaacrjournals.org This accumulation is a hallmark feature of inhibited autophagic degradation. TEM analyses have shown a significant increase in the number of autophagic vacuoles, characterized by double-membrane structures with undegraded contents, following this compound treatment. researchgate.net For instance, treatment of MV4-11 AML cells with 1 µM this compound for 6 or 24 hours led to the visualization of these accumulated autophagosomes. nih.govresearchgate.net In RCC cells, treatment with 5 µM this compound for 24 hours also resulted in the visualization of vacuolization and electron-dense particle accumulation via electron microscopy. google.comaacrjournals.org
Fluorescent Confocal Microscopy for LC3B Punctae Formation and Lysosomal pH Studies (e.g., Acridine Orange)
Fluorescent confocal microscopy is extensively used to assess the impact of this compound on autophagosome formation and lysosomal function. A common application is the visualization and quantification of LC3B punctae formation. LC3B is a protein that is recruited to autophagosomal membranes, and its lipidation (LC3B-II form) and subsequent punctate localization are indicative of autophagosome formation. Treatment with 5 µM this compound for 24 hours has been shown to induce the formation of LC3B punctae and a robust increase in LC3B levels in both A498 and 786-0 RCC cells. google.commedchemexpress.comnih.govglpbio.com Similar observations of LC3B punctae formation have been made in AML cells and pulmonary arterial smooth muscle cells (PASMCs) treated with this compound. nih.govahajournals.org
Confocal microscopy is also vital for studying lysosomal pH, often utilizing fluorescent dyes like Acridine Orange. Acridine Orange accumulates in acidic compartments like lysosomes, fluorescing orange-red. Deacidification of lysosomes leads to a loss of this orange-red fluorescence. Studies have shown that this compound treatment results in a significant loss of acridine orange fluorescence, consistent with increased lysosomal membrane permeability and consequential lysosomal deacidification. google.comaacrjournals.orgnih.govglpbio.com This deacidification impairs the function of lysosomal proteases, thereby inhibiting autophagic flux. Lysosomal acidity can be quantified by measuring the loss of acridine orange fluorescence using immunofluorescence and software like ImageJ. nih.gov Another dye, LysoSensor Green, has also been used with confocal microscopy and FACS-based quantification to show that this compound stimulates lysosomal deacidification in AML cells. nih.gov
Biochemical and Proteomic Profiling
Biochemical and proteomic approaches provide insights into the molecular pathways affected by this compound, quantifying changes in protein levels and identifying broader alterations in cellular protein profiles.
Immunoblotting for Autophagy Pathway Proteins (LC3B, p62, Cathepsin D)
Immunoblotting (Western blotting) is a widely used technique to quantify the protein levels of key markers involved in the autophagy pathway following this compound treatment. Studies consistently show that this compound treatment leads to an increase in the levels of lipidated LC3B (LC3B-II), which is a reliable marker for increased autophagosomes. google.comnih.govashpublications.orgresearchgate.netmedchemexpress.comnih.govglpbio.comahajournals.orgnih.govahajournals.orgresearchgate.net This accumulation of LC3B-II, even in the presence of autophagy induction, indicates a blockage in autophagosome-lysosome fusion or lysosomal degradation.
Another crucial protein monitored by immunoblotting is p62 (also known as SQSTM1). p62 is a selective autophagy receptor that is itself degraded by autophagy. Therefore, an accumulation of p62 indicates inhibited autophagic flux. Immunoblotting analyses have demonstrated that this compound promotes a dose-dependent increase in p62 levels, correlating with the increase in LC3B expression. google.comnih.govashpublications.orgresearchgate.netmedchemexpress.comnih.govglpbio.comahajournals.orgnih.govahajournals.orgresearchgate.net This simultaneous increase in LC3B-II and p62 is a strong indicator of disrupted autophagic degradation at a late stage.
Cathepsin D (CTSD), a lysosomal protease, is also frequently analyzed by immunoblotting. This compound treatment triggers a highly significant increase in cathepsin D levels. medchemexpress.comnih.govglpbio.com This increase in CTSD, alongside the accumulation of LC3B and p62, further supports the mechanism of this compound as an inhibitor of lysosomal degradation.
Immunoblotting protocols typically involve lysing cells, subjecting protein samples to SDS-PAGE, transferring proteins to membranes (e.g., nitrocellulose), blocking with a protein solution, probing with primary and species-specific secondary antibodies, and detecting immunoreactive material using enhanced chemiluminescence. medchemexpress.comglpbio.com
Protein | Effect of this compound Treatment (Immunoblotting) | Cellular Context | Source |
LC3B-II | Increased levels | RCC cells (A498, 786-0), AML cells, PASMCs | google.comnih.govashpublications.orgresearchgate.netmedchemexpress.comnih.govglpbio.comahajournals.orgnih.govahajournals.orgresearchgate.net |
p62 (SQSTM1) | Increased levels | RCC cells (A498, 786-0), AML cells, PASMCs | google.comnih.govashpublications.orgresearchgate.netmedchemexpress.comnih.govglpbio.comahajournals.orgnih.govahajournals.orgresearchgate.net |
Cathepsin D | Increased levels | RCC cells (A498, 786-0) | medchemexpress.comnih.govglpbio.com |
Analysis of Signaling Pathway Components (e.g., HIF, eNOS phosphorylation)
Beyond direct autophagy markers, research on this compound has investigated its effects on related signaling pathways using biochemical methods, particularly in the context of specific disease models like pulmonary hypertension (PH). Key components analyzed include Hypoxia-Inducible Factor (HIF) and endothelial Nitric Oxide Synthase (eNOS).
Studies in experimental PH models have shown that this compound treatment can downregulate the levels of HIF-1α and HIF-2α, which are critical transcriptional regulators in hypoxic responses. nih.govahajournals.orgresearchgate.netnih.gov Immunoblotting has been used to demonstrate that this compound treatment potently inhibits the hypoxia-induced upregulation of HIF-1α protein in PASMCs. ahajournals.org
This compound has also been shown to impact eNOS activity, a key enzyme in nitric oxide production that is important for vascular function. Analysis of eNOS phosphorylation status provides insight into its activity. Studies have indicated that this compound treatment can enhance endothelial nitric oxide production via phosphorylation of eNOS at Ser1177 and dephosphorylation at Thr495. nih.govahajournals.orgresearchgate.net Immunoblotting has been used to show that this compound treatment decreases the level of phosphorylated eNOS (Thr495) and increases eNOS (Ser1177) expression in lung tissues of PH rat models, suggesting a rescue of downregulated eNOS activity. ahajournals.org
Signaling Component | Effect of this compound Treatment (Biochemical Analysis) | Cellular/Tissue Context | Source |
HIF-1α | Decreased levels (hypoxia-induced) | PASMCs, lung tissues | ahajournals.orgnih.govahajournals.orgresearchgate.netnih.gov |
HIF-2α | Decreased levels (hypoxia-induced) | Pulmonary arterial endothelial cells (PAECs), lung tissues | nih.govahajournals.orgresearchgate.net |
eNOS Phosphorylation (Ser1177) | Increased phosphorylation | PAECs, pulmonary microvascular endothelial cells (PMVECs), lung tissues | ahajournals.orgnih.govahajournals.orgresearchgate.net |
eNOS Phosphorylation (Thr495) | Decreased phosphorylation | PAECs, PMVECs, lung tissues | ahajournals.orgnih.govahajournals.orgresearchgate.net |
Quantitative Proteomics for Global Pathway Alterations (e.g., RNA sequencing)
Quantitative proteomics and related techniques like RNA sequencing (RNA-seq) are employed to gain a global view of protein and gene expression alterations induced by this compound treatment, identifying broader pathway changes beyond targeted proteins.
RNA sequencing and gene level analyses have been conducted to investigate the pharmacodynamic effects of this compound. These studies have demonstrated that treatment with this compound can alter the levels of autophagy-dependent degradation pathways. nih.govashpublications.org For example, RNA sequencing analysis in MV4-11 AML cells treated with 1 µM and 5 µM this compound showed alterations in these pathways while preserving protein synthesis through the upregulation of post-translational ribosomal, methylation, and splicing components. nih.govashpublications.org
While the provided search results specifically mention RNA sequencing in the context of global pathway alterations related to this compound, quantitative proteomics, often utilizing mass spectrometry, is a complementary approach for assessing the entire protein complement of a cell or tissue and quantifying changes in protein abundance or modifications. github.ioacs.org Although direct quantitative proteomics data for this compound were not detailed in the search results, the inclusion of this subsection in the outline suggests its relevance for comprehensive studies of compound effects on cellular pathways. Such studies can identify global protein alterations, including those in autophagy-related proteins and other cellular processes influenced by this compound.
Methodology | Application for this compound Studies | Findings (Examples) | Source |
RNA Sequencing | Analysis of global gene expression and pathway alterations | Alterations in autophagy-dependent degradation pathways; Upregulation of components involved in protein synthesis (ribosomal, methylation, splicing). | nih.govashpublications.org |
Quantitative Proteomics | Assessment of global protein abundance and modification changes (Implied by outline structure) | Potential to identify broad protein alterations related to autophagy inhibition and other cellular processes. | - |
Cellular Functional Assays
Cellular functional assays are fundamental to evaluating the biological effects of this compound, particularly its impact on cell survival and death pathways.
Cell Viability and Proliferation Assays (e.g., MTT, Clonogenic Survival)
Cell viability and proliferation assays are commonly used to determine the effect of this compound on cell growth and survival. The MTT assay, a colorimetric method, is frequently employed to quantify cell viability after treatment with varying concentrations of this compound nih.govgoogle.comglpbio.comnih.gov. This assay measures the metabolic activity of viable cells, providing an indirect assessment of their number. Studies have shown that this compound diminishes the viability of various cancer cell lines, including renal cell carcinoma (RCC) and acute myeloid leukemia (AML) cells, in a dose-dependent manner nih.govselleckchem.comnih.gov. For instance, this compound demonstrated superior efficacy in reducing RCC cell viability compared to hydroxychloroquine (HCQ) based on IC50 analyses nih.govgoogle.com.
Clonogenic survival assays are also utilized to assess the long-term effects of this compound on the reproductive viability of cells. This assay measures the ability of single cells to grow into colonies, providing a more stringent evaluation of their proliferative capacity after treatment selleckchem.com. This compound has been shown to antagonize clonogenic survival in AML cell lines selleckchem.com.
The following table summarizes representative cell viability data for this compound across different cell lines:
Cell Line | Assay | Treatment Duration | IC50 (µM) | Source |
786-0 (RCC) | MTT | 72 h | ~4.9 | nih.govmedchemexpress.com |
A498 (RCC) | MTT | 72 h | ~4.9 | nih.govmedchemexpress.com |
Achn (RCC) | MTT | 72 h | Not specified | nih.govgoogle.com |
Caki-2 (RCC) | MTT | 72 h | Not specified | nih.govgoogle.com |
MV4-11 (AML) | MTT | 72 h | 0.7-2.2 | selleckchem.comnih.gov |
MOLM-13 (AML) | MTT | 72 h | 0.7-2.2 | selleckchem.comnih.gov |
HL-60 (AML) | MTT | 72 h | 0.7-2.2 | selleckchem.comnih.gov |
KG-1 (AML) | MTT | 72 h | 0.7-2.2 | selleckchem.comnih.gov |
RPTEC (Normal) | MTT | 72 h | Marginal reduction | google.com |
A549 | MTT | Not specified | 11 | medchemexpress.com |
CFPAC-1 | MTT | Not specified | 4.6 | medchemexpress.com |
COLO-205 | MTT | Not specified | 5.4 | medchemexpress.com |
DLD-1 | MTT | Not specified | 7.4 | medchemexpress.com |
IGROV-1 | MTT | Not specified | 11 | medchemexpress.com |
MCF-7 | MTT | Not specified | 8.2 | medchemexpress.com |
MiaPaCa-2 | MTT | Not specified | 5.8 | medchemexpress.com |
NCI-H69 | MTT | Not specified | 5.0 | medchemexpress.com |
PC-3 | MTT | Not specified | 11 | medchemexpress.com |
RL | MTT | Not specified | 8.4 | medchemexpress.com |
UACC-62 | MTT | Not specified | 6.0 | medchemexpress.com |
Apoptosis Detection Methods (e.g., Flow Cytometry for Sub-G0/G1 DNA, Caspase Activation)
Apoptosis, or programmed cell death, is a key mechanism by which therapeutic agents exert their effects. Flow cytometry is a powerful tool for detecting apoptosis by analyzing various cellular changes, including DNA fragmentation and caspase activation nih.govqmul.ac.uk.
One common method involves assessing the sub-G0/G1 DNA content using propidium iodide (PI) staining and flow cytometry google.comglpbio.comnih.govqmul.ac.uk. Apoptotic cells undergo DNA fragmentation, leading to a loss of DNA content and the appearance of a sub-G0/G1 peak in the DNA histogram nih.govqmul.ac.uk. Studies have shown that this compound stimulates apoptosis in RCC cell lines, as evidenced by increased DNA fragmentation measured by PI-FACS analysis google.com.
Detection of activated caspases, a family of proteases that play a central role in the execution phase of apoptosis, is another widely used method nih.govbio-rad-antibodies.com. Flow cytometry can be used to measure active caspase-3 levels, often using fluorescently labeled antibodies or inhibitors google.comglpbio.comnih.govbio-rad-antibodies.com. Research indicates that this compound stimulates caspase-3 activation in RCC cell lines, as quantified by flow cytometric analysis using a FITC-labeled active caspase-3 antibody google.com. This compound has been shown to induce apoptosis in AML cells in a dose-dependent manner nih.gov.
Autophagic Flux Measurement Techniques (e.g., Bafilomycin A1 clamp experiments)
Autophagy is a cellular process involving the degradation and recycling of cellular components. Measuring autophagic flux is crucial to determine whether a compound inhibits autophagy induction or blocks its completion. Bafilomycin A1 is a known inhibitor of vacuolar-type H+-ATPase, which prevents lysosomal acidification and thus blocks the fusion of autophagosomes with lysosomes, leading to the accumulation of LC3B and p62 nih.govgoogle.comdojindo.comnih.gov.
Bafilomycin A1 clamp experiments are used to assess autophagic flux in the presence of this compound. By treating cells with this compound alone and in combination with Bafilomycin A1, researchers can evaluate the accumulation of autophagy markers like LC3B and p62. If this compound inhibits autophagic flux, co-treatment with Bafilomycin A1 will not significantly further increase the levels of these markers compared to this compound treatment alone nih.govgoogle.com. Studies have demonstrated that this compound effectively inhibits autophagic flux, as indicated by the lack of significant augmentation of LC3B and p62 accumulation when combined with Bafilomycin A1 in RCC cells nih.govgoogle.com. Transmission electron microscopy analyses have also shown that this compound treatment triggers hallmark features of autophagy inhibition, including the accumulation of autophagosomes with undegraded cargo researchgate.netashpublications.org.
Molecular Genetic Approaches
Molecular genetic approaches are employed to investigate the role of specific genes in the cellular response to this compound and to analyze global changes in gene expression.
Gene Knockdown/Knockout Studies (e.g., shRNA for ATG5/7)
Gene knockdown or knockout studies are essential for understanding the functional significance of specific genes in the mechanism of action of this compound. Short hairpin RNA (shRNA) is a common tool used for targeted gene knockdown nih.govresearchgate.net.
Studies investigating this compound have utilized lentiviral shRNA to knock down essential autophagy genes such as ATG5 and ATG7 nih.govresearchgate.nettandfonline.com. Genetic impairment of ATG5 and ATG7 has been shown to severely blunt the anticancer effects of this compound, indicating that its autophagy inhibitory properties are a critical component of its mechanism of action nih.govresearchgate.nettandfonline.comfrontiersin.org. This approach helps to confirm the dependence of this compound's activity on a functional autophagy pathway.
Transcriptomic Analysis (e.g., RNA Sequencing for Gene Expression Modulation)
Transcriptomic analysis, often performed using RNA sequencing (RNA-Seq), provides a global view of gene expression changes in response to this compound treatment frontiersin.orgnih.govmdpi.comnih.gov. This high-throughput method allows for the identification of genes that are upregulated or downregulated, offering insights into the molecular pathways affected by the compound.
RNA sequencing and gene level analyses have been conducted to investigate the pharmacodynamic effects of this compound. These studies have shown that treatment with this compound can alter the levels of genes involved in autophagy-dependent degradation pathways researchgate.netnih.gov. For example, studies in AML cells treated with this compound demonstrated alterations in the expression of genes related to autophagy while preserving protein synthesis through the upregulation of post-translational ribosomal, methylation, and splicing components researchgate.netnih.gov. Transcriptomic analysis helps to elucidate the broader cellular response to this compound beyond its direct effects on autophagy.
Theoretical and Computational Research for Roc-325
Molecular Modeling and Docking Studies of Lysosomal Targets
Molecular modeling and docking studies are computational techniques used to simulate the interaction between a small molecule (ligand), such as ROC-325, and a biological target, such as a lysosomal protein. These studies aim to predict the preferred binding orientation (pose) of the ligand within the target's binding site and estimate the binding affinity. drugdiscovery.com.br
While specific detailed molecular docking studies of this compound with identified lysosomal protein targets were not extensively detailed in the search results, the compound's design was based on structural motifs of HCQ and lucanthone, which are known to target the lysosome researchgate.nettandfonline.comd-nb.info. This suggests that computational modeling likely played a role in the rational design process, potentially involving the modeling of interactions with key lysosomal components or pathways affected by HCQ and lucanthone.
This compound is known to induce lysosomal deacidification caymanchem.commedchemexpress.comnih.gov. This effect is characteristic of lysosomotropic agents, which accumulate in the acidic environment of lysosomes and disrupt their function, including the activity of acid-dependent hydrolases like cathepsin D medchemexpress.commdpi.com. Computational studies could involve modeling the protonation state of this compound at different pH levels and its potential interactions with the lysosomal membrane or proton pumps responsible for maintaining the acidic environment.
Furthermore, this compound's mechanism involves disrupting autophagic flux by preventing the fusion of autophagosomes with lysosomes or impairing degradation within the autolysosome medchemexpress.comresearchgate.netnih.govbiomolther.org. Molecular modeling could investigate potential interactions of this compound with proteins involved in the late stages of autophagy, such as those mediating membrane fusion or the activity of lysosomal enzymes. Although direct docking data for this compound was not found, studies on other autophagy inhibitors and lysosomal targets utilize these techniques drugdiscovery.com.brmdpi.comresearchgate.net.
Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity ijariie.comresearchgate.netfrontiersin.org. The goal is to build predictive models that can estimate the activity of new, untested compounds based on their molecular descriptors ijariie.comresearchgate.net.
For this compound, QSAR analysis could be applied to understand which structural features contribute to its potency as an autophagy inhibitor and its selectivity towards lysosomal targeting. Given that this compound was developed from HCQ and lucanthone scaffolds, QSAR studies could involve analyzing a series of dimeric compounds with variations based on these core structures to identify descriptors correlating with enhanced lysosomal deacidification, autophagosome accumulation, or anticancer activity researchgate.nettandfonline.comd-nb.info.
Predictive modeling based on QSAR could be used to design and prioritize the synthesis of novel this compound analogs with improved potency, specificity, or pharmacological properties. By correlating structural descriptors (e.g., electronic, steric, hydrophobic properties) with observed biological effects (e.g., IC50 values in cell lines, levels of autophagy markers like LC3-II and p62), researchers can develop models to predict the activity of virtual compounds medchemexpress.comijariie.comfrontiersin.org.
While specific QSAR models developed solely for this compound were not detailed in the search results, the medicinal chemistry approach used in its development implies an underlying understanding of structure-activity relationships derived from the parent compounds and synthesized analogs researchgate.nettandfonline.comd-nb.info. QSAR is a standard tool in such drug discovery efforts ijariie.comresearchgate.netfrontiersin.orgniscpr.res.in.
In Silico Pathway Analysis and Network Biology Approaches
In silico pathway analysis and network biology approaches utilize computational tools and databases to analyze the complex biological systems and pathways affected by a compound like this compound. These methods can help to understand the broader cellular impact of lysosomal inhibition and identify potential downstream effects or interacting pathways. core.ac.uk
This compound is primarily known for inhibiting autophagy by targeting the lysosome mdpi.comcaymanchem.commedchemexpress.com. Autophagy is a fundamental process involving a complex network of proteins and pathways that regulate the degradation of cellular components via lysosomes mdpi.combiomolther.orgbiorxiv.org. In silico pathway analysis can help to map how the disruption of lysosomal function by this compound affects the entire autophagic flux and its interplay with other cellular processes.
Studies have shown that inhibiting autophagy with this compound can augment the activity of other therapeutic agents, such as azacitidine in acute myeloid leukemia d-nb.infomdpi.comresearchgate.net. Network biology approaches could be used to analyze the molecular interactions and signaling pathways involved in this synergistic effect. By integrating data on protein-protein interactions, signaling cascades, and gene expression changes, researchers can construct networks to visualize how this compound-mediated autophagy inhibition influences the cellular response to other drugs.
Furthermore, since autophagy is linked to various cellular processes including stress response, metabolism, and cell death, in silico analysis can predict how this compound's action at the lysosome might impact these interconnected networks mdpi.combiomolther.org. For instance, disrupting lysosomal function can lead to the accumulation of substrates and potentially trigger stress responses or alternative degradation pathways mdpi.com. Network analysis can help identify these potential compensatory mechanisms or off-target effects at a systems level.
While specific detailed in silico pathway analyses exclusively focused on this compound were not prominently featured in the search results, the understanding of its mechanism as a lysosomal autophagy inhibitor allows for the application of general network biology principles to predict its effects within the context of the known autophagy-lysosome pathway and its connections to other cellular networks mdpi.combiomolther.orgbiorxiv.org.
Future Directions and Emerging Research Avenues for Roc-325
Elucidation of Novel Autophagy-Independent Mechanisms
While ROC-325 is primarily characterized as a potent autophagy inhibitor, future research aims to fully elucidate whether it possesses significant mechanisms of action independent of its effects on autophagy. Studies have shown that the anticancer effects of this compound are significantly diminished in cells with genetically impaired autophagy, indicating that autophagy inhibition is a critical component of its mechanism. nih.govashpublications.org However, the potential for additional, autophagy-independent effects warrants further investigation. Understanding these potential mechanisms could broaden the therapeutic potential of this compound and inform its use in contexts where autophagy modulation alone may not be sufficient.
Exploration of this compound as a Chemical Probe for Autophagy Research
This compound's potent and specific inhibition of lysosomal-mediated autophagy makes it a valuable tool for autophagy research. Its ability to induce lysosomal deacidification and disrupt autophagic flux provides a means to study the consequences of inhibiting this pathway. aacrjournals.orgmdpi.comnih.gov As a chemical probe, this compound can be utilized to dissect the role of autophagy in various cellular processes and disease models. frontiersin.org Its use in research can help clarify the complex and sometimes context-dependent roles of autophagy in different biological settings. nih.gov
Investigation in Other Non-Clinical Disease Models (e.g., detailed mechanistic studies in viral infections)
Beyond its initial focus on cancer, this compound is being investigated in other non-clinical disease models, including viral infections. Research has shown that this compound can decrease the cytopathic effect of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) in infected Vero E6 cells. caymanchem.combertin-bioreagent.com It has been identified as a potential candidate for repositioning as a treatment for COVID-19, demonstrating activity that can prevent SARS-CoV-2 cytopathic effect without significant inherent cytotoxicity in certain cell lines. biorxiv.orgnih.gov this compound has been shown to reduce viral titers in a 3D lung tissue model infected with SARS-CoV-2. nih.govacs.org This suggests that targeting lysosomal function with inhibitors like this compound could be a strategy to reduce viral infection. nih.govacs.org Further detailed mechanistic studies in viral infections and other non-clinical disease models are needed to fully understand the potential applications of this compound in these areas. Additionally, this compound has shown potential therapeutic activity in experimental pulmonary hypertension models, preventing the development and progression of the disease by inhibiting autophagy and potentially regulating HIF protein levels. ahajournals.orgnih.gov
The following table summarizes some of the observed effects of this compound in viral infection models:
Model | Effect Observed | EC50 (if available) | Reference |
Vero E6 cells (SARS-CoV-2) | Decreased cytopathic effect | 3.28 µM | caymanchem.combertin-bioreagent.com |
3D lung tissue (SARS-CoV-2) | Reduced viral titers | Not specified | nih.govacs.org |
Advanced Methodological Development for Autophagy Research using this compound as a Tool
This compound's characteristics as a potent and orally available lysosomal autophagy inhibitor make it suitable for advanced methodological development in autophagy research. nih.govselleckchem.com Its use can facilitate the development and refinement of assays and techniques for studying autophagic flux, lysosomal function, and the downstream consequences of autophagy inhibition. For instance, this compound has been used in studies evaluating LC3B accumulation and p62 stabilization as markers of autophagy inhibition. aacrjournals.orgmdpi.comnih.gov Its application in conjunction with techniques like transmission electron microscopy for visualizing autophagosomes with undegraded cargo, or methods for quantifying lysosomal pH, contributes to the methodological toolkit available to researchers. nih.govnih.gov Future work could involve utilizing this compound to validate new autophagy detection methods or to establish standardized protocols for assessing autophagy inhibition in various experimental systems.
Q & A
Q. What molecular mechanisms underlie ROC-325's autophagy inhibition, and how does it differ from hydroxychloroquine (HCQ)?
this compound is a dimeric compound combining structural motifs of HCQ and lucanthone. It selectively disrupts late-stage autophagy by accumulating in lysosomes, inducing deacidification, and blocking autophagosome-lysosome fusion. Unlike HCQ, this compound does not inhibit autophagosome formation but stabilizes LC3-II and p62 (autophagic flux markers), indicating impaired degradation. Its 10-fold higher potency than HCQ is attributed to enhanced lysosomal targeting and sustained autophagy suppression. Methodological Insight: Validate autophagy inhibition via Western blot (LC3-II/p62 accumulation) and lysosomal pH assays (acridine orange staining).
Q. What preclinical models are used to evaluate this compound in pulmonary hypertension (PH)?
Key models include:
- Monocrotaline (MCT)-induced PH rats : this compound (5–25 mg/kg, oral) improved hemodynamics (reduced RV systolic pressure and mean pulmonary arterial pressure) and attenuated right ventricular hypertrophy.
- Sugen5416/hypoxia (SuHx) rats : Chronic this compound treatment (25 mg/kg) reversed vascular remodeling and endothelial dysfunction.
- Ex vivo pulmonary artery rings : this compound (1–10 µM) dose-dependently relaxed high K⁺-precontracted arteries and enhanced acetylcholine-induced vasodilation. Experimental Design: Group animals into controls, MCT/PH cohorts, and this compound treatment arms (varying durations/doses). Assess via echocardiography, histology, and vascular tension assays.
Q. How does this compound modulate nitric oxide (NO) signaling in pulmonary endothelial cells?
this compound activates endothelial NO synthase (eNOS) by phosphorylating Ser1177 and dephosphorylating Thr495 , increasing NO production. This dual regulation improves endothelial function in PH models. Methodology: Measure NO release via chemiluminescence and validate eNOS phosphorylation states using Western blot.
Advanced Research Questions
Q. What synergistic mechanisms exist between this compound and FLT3 inhibitors in acute myeloid leukemia (AML)?
In FLT3-ITD⁺ AML, this compound (8 µM) overcomes resistance to FLT3 inhibitors (e.g., gilteritinib) by blocking therapy-induced autophagy. Co-treatment reduces viability 5-fold synergistically (CI < 1) in FLT3-ITD⁺ cells (MV4-11) but not wild-type FLT3 models. In Vivo Validation: NSG mice with MV4-11 xenografts showed prolonged survival with this compound (50 mg/kg) + gilteritinib (3 mg/kg), confirmed by bioluminescence imaging and survival analysis. Key Consideration: Synergy is genotype-specific; exclude wild-type FLT3 cells (e.g., HEL-276) due to antagonism.
Q. How does this compound resolve contradictions in renal cell carcinoma (RCC) studies involving mitochondrial metabolism?
While this compound + metformin reduces RCC viability, conflicting data arise in mitochondrial respiration assays:
- Reduced energy stress response (Seahorse assays) suggests impaired adaptation.
- Paradoxical increase in oxygen consumption in some contexts, possibly due to compensatory metabolic rewiring. Resolution Strategy: Pair metabolomics (e.g., LC-MS) with flux analysis to map metabolic shifts.
Q. What genetic dependencies govern this compound's pro-apoptotic effects in cancer?
this compound requires ATG5/7 for autophagy inhibition and apoptosis induction. ATG5/7-knockout RCC cells (786-O) show resistance to this compound, confirming autophagy-dependence. Experimental Validation: Use CRISPR/Cas9 to generate ATG5/7-null lines and compare apoptosis (Annexin V/PI) and autophagic flux (mRFP-GFP-LC3 reporters).
Q. How does this compound compare to HCQ in suppressing HIF-driven pathways in hypoxic tumors?
this compound reduces HIF-1α (in PASMCs) and HIF-2α (in endothelial cells) stabilization under hypoxia by disrupting autophagy-HIF crosstalk. HCQ fails to similarly downregulate HIFs due to weaker lysosomal inhibition. Methodology: Hypoxia chambers (1% O₂) + Western blot for HIF-α subunits and immunofluorescence for nuclear translocation.
Data Contradictions and Analytical Considerations
- Mitochondrial Effects : Conflicting respiration data () highlight context-dependent metabolic adaptations.
- Cell-Type Specificity : this compound’s NO-enhancing effects are pronounced in endothelial cells but absent in smooth muscle cells without intact endothelium.
- Dose Optimization : PH studies show 25 mg/kg is effective in rats, while AML requires 50 mg/kg in mice, suggesting species-specific pharmacokinetics.
Key Research Gaps
- Toxicity Profiles : Limited data on long-term organ toxicity (e.g., renal/hepatic function in chronic dosing).
- Combination Therapies : Efficacy with checkpoint inhibitors or DNA-damaging agents remains unexplored.
- Biomarker Validation : Clinical translation requires correlating LC3-II/p62 levels with therapeutic response.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。